molecular formula C19H20F3NO2 B3836022 6,7-dimethoxy-2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline

6,7-dimethoxy-2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B3836022
M. Wt: 351.4 g/mol
InChI Key: TYSIEIKAGTZPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed to act as a dopamine receptor agonist, meaning that it binds to and activates dopamine receptors in the brain. This activation of dopamine receptors may lead to increased dopamine release and subsequent improvements in neurological function.
Biochemical and Physiological Effects:
Studies have shown that 6,7-dimethoxy-2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline has a number of interesting biochemical and physiological effects. For example, it has been found to increase dopamine release in the brain, which may lead to improvements in motor function. Additionally, this compound has been found to have antioxidant properties, which may help to protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 6,7-dimethoxy-2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its high affinity for dopamine receptors. This makes it a useful tool for studying the role of dopamine receptors in neurological function. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research on 6,7-dimethoxy-2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential use as a treatment for Parkinson's disease. Further studies are needed to determine the efficacy and safety of this compound for this indication. Additionally, this compound may have potential as a tool for studying the role of dopamine receptors in other neurological disorders, such as schizophrenia and addiction. Finally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective treatments for neurological disorders.

Scientific Research Applications

6,7-dimethoxy-2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use in scientific research. One area of interest is its potential use as a ligand for dopamine receptors. This compound has been found to have a high affinity for dopamine receptors, making it a promising candidate for further investigation as a potential treatment for neurological disorders such as Parkinson's disease.

properties

IUPAC Name

6,7-dimethoxy-2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO2/c1-24-17-9-13-7-8-23(12-15(13)10-18(17)25-2)11-14-5-3-4-6-16(14)19(20,21)22/h3-6,9-10H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSIEIKAGTZPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CC=CC=C3C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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